Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]-3-methylpyrrolidine-1-carboxylate
Description
Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]-3-methylpyrrolidine-1-carboxylate is a complex organic compound featuring a benzimidazole moiety linked to a pyridine ring, which is further connected to a pyrrolidine structure
Properties
IUPAC Name |
tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]-3-methylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-21(2,3)29-20(28)26-13-12-22(4,14-26)25-18-10-7-11-19(24-18)27-15-23-16-8-5-6-9-17(16)27/h5-11,15H,12-14H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLITXSYMIAEPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)NC2=NC(=CC=C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]-3-methylpyrrolidine-1-carboxylate typically involves multi-step organic synthesis. One common route includes the following steps:
Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Pyridine Ring Formation: The pyridine ring is often constructed via cyclization reactions involving suitable precursors such as β-ketoesters and ammonia.
Coupling Reactions: The benzimidazole and pyridine rings are then coupled using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized through cyclization reactions involving amines and aldehydes or ketones.
Final Coupling and Protection: The final step involves coupling the pyrrolidine derivative with the benzimidazole-pyridine intermediate and protecting the carboxylate group with a tert-butyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridine rings, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), sodium borohydride.
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Coupling: Palladium catalysts, bases like triethylamine (TEA).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines from nitro groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The benzimidazole and pyridine moieties are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. The ability to modify its structure allows for the optimization of its pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to the active sites of enzymes, inhibiting their activity, while the pyridine ring can interact with receptor sites, modulating their function. These interactions can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and are used for their anti-ulcer and anti-parasitic properties, respectively.
Pyridine Derivatives: Nicotinamide and pyridoxine are examples of pyridine-containing compounds with vitamin activity.
Uniqueness
What sets Tert-butyl 3-[[6-(benzimidazol-1-yl)pyridin-2-yl]amino]-3-methylpyrrolidine-1-carboxylate apart is its combination of these two pharmacophores (benzimidazole and pyridine) with a pyrrolidine ring, providing a unique scaffold for drug design and development. This structural uniqueness allows for diverse chemical modifications and the exploration of new therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
